Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate
Overview
Description
“Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate” is a chemical compound. It is a derivative of boronic acid, which plays an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds .
Synthesis Analysis
The synthesis of this compound involves a five-step substitution reaction . The structure of the compound was confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR .Molecular Structure Analysis
The molecular structure of this compound was determined by X-ray diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
As an important intermediate, pinacol boronic acid plays a significant role in organic synthesis, especially in the intermediates often used in boronic acid compounds . One of the most famous reactions is the Suzuki–Miyaura reaction .Scientific Research Applications
Synthesis and Structural Analysis : This compound and its derivatives are used as intermediates in the synthesis of complex molecules. Huang et al. (2021) synthesized similar compounds through a three-step substitution reaction, confirming their structures using various spectroscopic methods and X-ray diffraction. They further used density functional theory (DFT) to analyze molecular structures, electrostatic potentials, and frontier molecular orbitals (Huang et al., 2021).
Characterization and DFT Studies : Wu et al. (2021) synthesized compounds similar to Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate and conducted detailed spectroscopic characterization. They also performed DFT calculations to confirm the structures, analyze vibrational properties, and perform molecular electrostatic potential and frontier molecular orbital analysis (Wu et al., 2021).
Application in Cytoprotection : A related compound, BSIH, was studied by Wang and Franz (2018) for its role in cytoprotection against oxidative stress. This compound acts as a prodrug for metal chelation, showing potential in sequestering iron(III) and inhibiting iron-catalyzed oxidative damage in cells (Wang & Franz, 2018).
Pd-Catalyzed Borylation : Takagi and Yamakawa (2013) investigated the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation, demonstrating an efficient method for producing these compounds, which are structurally similar to the chemical (Takagi & Yamakawa, 2013).
Mechanism of Action
Target of Action
Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is a complex organic compound that primarily targets alcohols and heteroatomic nucleophiles . These targets play a crucial role in various biochemical reactions, serving as the foundation for the formation of useful glycosyl donors and ligands .
Mode of Action
The compound interacts with its targets through a process known as phosphitylation . In this process, this compound forms bonds with the alcohols and heteroatomic nucleophiles, resulting in the formation of new compounds .
Biochemical Pathways
The phosphitylation process affects several biochemical pathways. The interaction of this compound with its targets leads to the formation of glycosyl donors and ligands . These new compounds can then participate in various biochemical reactions, influencing downstream effects such as energy production, cellular signaling, and metabolic processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of glycosyl donors and ligands . These compounds can influence a variety of cellular processes, potentially leading to changes in cell function and behavior .
Properties
IUPAC Name |
methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)10(15)16-7-8/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEFLSVJRDSQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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